

Technical Guide: Spectroscopic Analysis of C₁₃H₁₁Cl₃N₄O₅

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C₁₃H₁₁Cl₃N₄O₅

Cat. No.: B15173717

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel chemical entity **C₁₃H₁₁Cl₃N₄O₅**. Due to the absence of publicly available experimental data for this specific molecular formula, this document presents a detailed analysis of a plausible hypothetical structure, N-(4-chlorophenyl)-2-(5-(2-chloroethyl)-4H-1,2,4-triazol-3-ylthio)acetamide. This guide is intended to serve as a practical framework for researchers encountering novel compounds, detailing the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation. The methodologies, data interpretation, and visualization of experimental workflows are presented to facilitate a deeper understanding of the analytical processes involved in chemical characterization.

Hypothetical Structure Elucidation

Given the molecular formula **C₁₃H₁₁Cl₃N₄O₅**, a plausible chemical structure was conceived to satisfy the valency of each atom and the degree of unsaturation. The proposed structure is N-(4-chlorophenyl)-2-(5-(2-chloroethyl)-4H-1,2,4-triazol-3-ylthio)acetamide.

Chemical Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

Molecular Formula: **C₁₃H₁₁Cl₃N₄O₂** IUPAC Name: N-(4-chlorophenyl)-2-(5-(2-chloroethyl)-4H-1,2,4-triazol-3-ylthio)acetamide Molecular Weight: 393.68 g/mol

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the proposed structure.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
10.30	Singlet	1H	-NH- (amide)
7.65	Doublet	2H	Ar-H (ortho to -NH)
7.40	Doublet	2H	Ar-H (meta to -NH)
4.05	Singlet	2H	-S-CH ₂ -C=O
3.90	Triplet	2H	-CH ₂ -Cl
3.20	Triplet	2H	Triazole-CH ₂ -

¹³C NMR Spectroscopy

The predicted ^{13}C NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ , ppm)	Assignment
168.5	C=O (amide)
155.0	Triazole C-S
152.3	Triazole C-CH ₂
136.8	Ar-C (C-NH)
131.5	Ar-C (C-Cl)
129.2	Ar-CH (meta to -NH)
121.0	Ar-CH (ortho to -NH)
41.7	-S-CH ₂ -
35.4	-CH ₂ -Cl
30.1	Triazole-CH ₂ -

Mass Spectrometry (MS)

The predicted mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Assignment
392/394/396	30:30:10	[M] ⁺ , [M+2] ⁺ , [M+4] ⁺ (isotopic pattern for 2 Cl)
265/267	40:13	[M - C ₇ H ₆ ClN] ⁺
127/129	100:33	[C ₆ H ₄ ClN] ⁺
111/113	60:20	[C ₆ H ₄ Cl] ⁺
90	50	[C ₆ H ₄ N] ⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6).
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer.
 - Acquire a one-dimensional ^1H NMR spectrum with a spectral width of 0-12 ppm.
 - Use a pulse angle of 30 degrees and a relaxation delay of 1 second.
 - Accumulate 16 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ^{13}C NMR spectrum with a spectral width of 0-200 ppm.
 - Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.
 - Accumulate 1024 scans.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the spectra and perform baseline correction.

- Reference the spectra to the residual solvent peak (DMSO- d_6 : $\delta H = 2.50$ ppm, $\delta C = 39.52$ ppm).
- Integrate the peaks in the 1H NMR spectrum and pick peaks in both spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A high-resolution mass spectrometer with an electron ionization (EI) source.

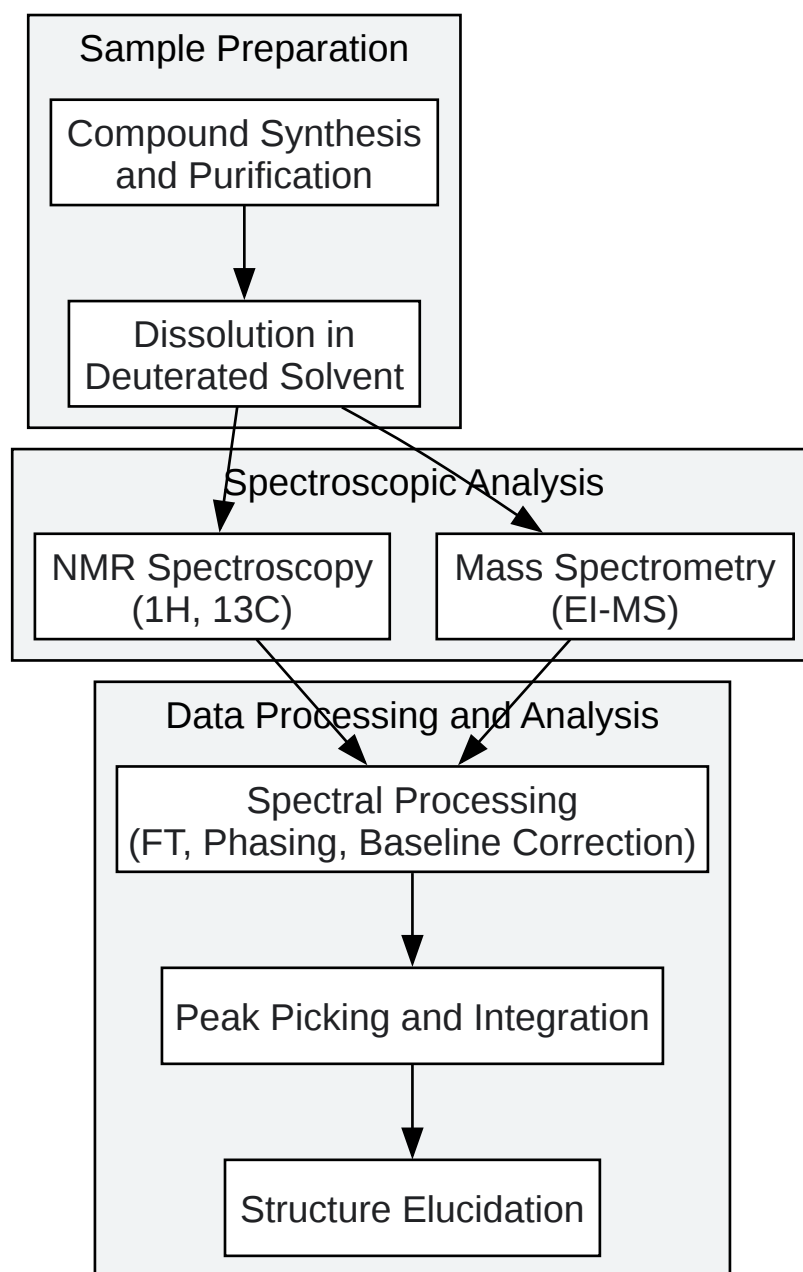
Procedure:

- Sample Introduction: Introduce a small amount of the sample into the ion source via a direct insertion probe or after separation by gas chromatography.
- Ionization: Ionize the sample using a standard electron energy of 70 eV.
- Mass Analysis: Scan a mass range of m/z 50-500.
- Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe isotopic patterns.
- Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of chlorine atoms.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound.

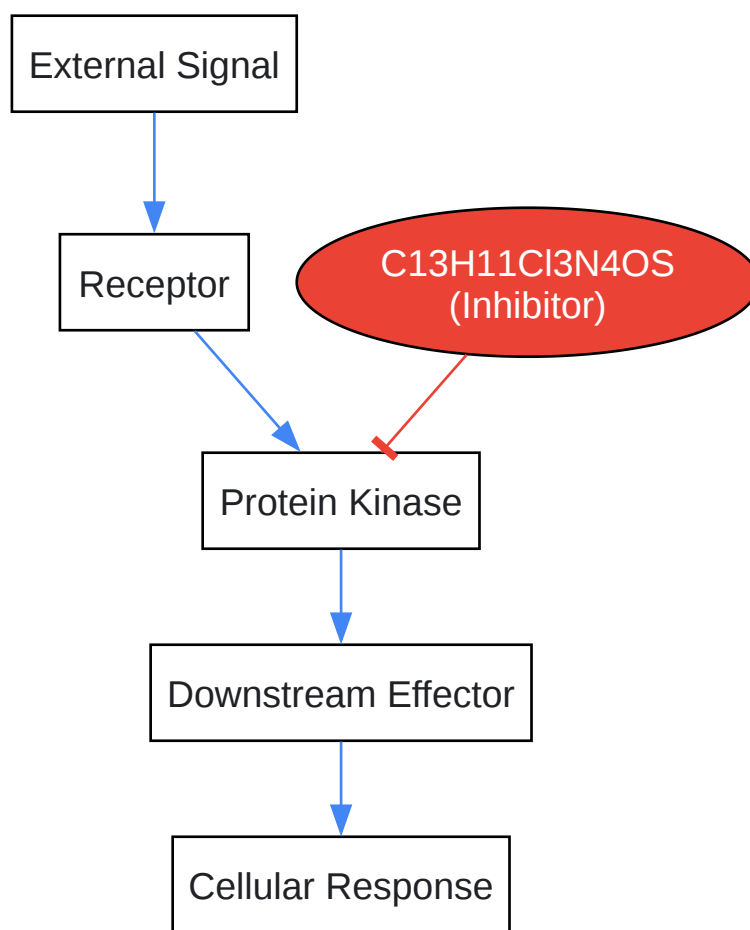


[Click to download full resolution via product page](#)

Caption: Spectroscopic Analysis Workflow.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where a molecule with the structural features of **C13H11Cl3N4OS** might act as an inhibitor of a protein kinase.



[Click to download full resolution via product page](#)

Caption: Hypothetical Kinase Inhibition Pathway.

- To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of C13H11Cl3N4OS]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15173717#spectroscopic-analysis-nmr-ms-of-c13h11cl3n4os\]](https://www.benchchem.com/product/b15173717#spectroscopic-analysis-nmr-ms-of-c13h11cl3n4os)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com